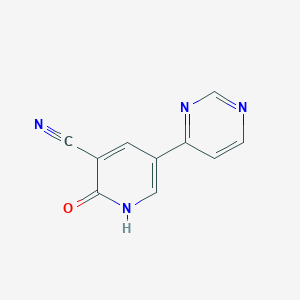
2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features both pyrimidine and dihydropyridine moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile typically involves cyclization reactions. One common method is the [3+3] cyclization process, where appropriate precursors are reacted under controlled conditions to form the desired heterocyclic structure . Another approach involves [4+2] cyclization, which is also effective in constructing the pyrimidine-dihydropyridine framework .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridine derivatives with different substituents.
科学研究应用
2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
2-Thioxopyrimidines: These compounds share a similar pyrimidine core but feature a sulfur atom at position 2.
Pyrimidine Derivatives: Various pyrimidine derivatives exhibit similar biological activities and are used in drug discovery.
Uniqueness
2-Oxo-5-(pyrimidin-4-yl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific combination of pyrimidine and dihydropyridine moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical and biological activities.
属性
CAS 编号 |
89996-03-2 |
|---|---|
分子式 |
C10H6N4O |
分子量 |
198.18 g/mol |
IUPAC 名称 |
2-oxo-5-pyrimidin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6N4O/c11-4-7-3-8(5-13-10(7)15)9-1-2-12-6-14-9/h1-3,5-6H,(H,13,15) |
InChI 键 |
KAGADIGAWMYISB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CN=C1C2=CNC(=O)C(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




methyl}acetamide](/img/structure/B12904993.png)
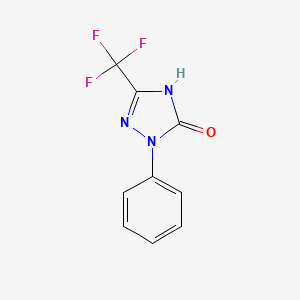
![5-Chloro-N,N-dipropylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905004.png)

![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)



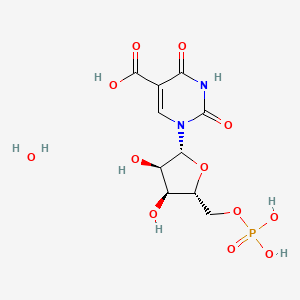
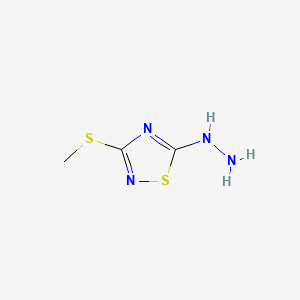
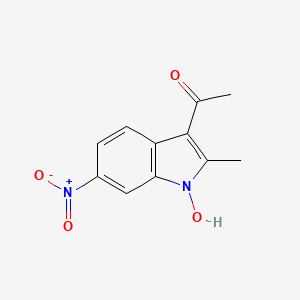
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)
